((2-(Dimethylamino)ethyl)azanediyl)bis(hexane-6,1-diyl) bis(2-decyltetradecanoate)

Description

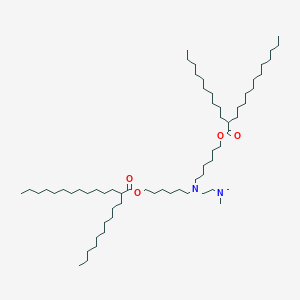

((2-(Dimethylamino)ethyl)azanediyl)bis(hexane-6,1-diyl) bis(2-decyltetradecanoate) is a synthetic lipid compound. It is a colorless oily material that has gained attention for its role in the formulation of lipid nanoparticles (LNPs). These nanoparticles are crucial in the delivery of nucleic acids, such as mRNA, in various therapeutic applications, including vaccines .

Properties

Molecular Formula |

C64H128N2O4 |

|---|---|

Molecular Weight |

989.7 g/mol |

IUPAC Name |

6-[6-(2-decyltetradecanoyloxy)hexyl-[2-(dimethylamino)ethyl]amino]hexyl 2-decyltetradecanoate |

InChI |

InChI=1S/C64H128N2O4/c1-7-11-15-19-23-27-29-33-37-45-53-61(51-43-35-31-25-21-17-13-9-3)63(67)69-59-49-41-39-47-55-66(58-57-65(5)6)56-48-40-42-50-60-70-64(68)62(52-44-36-32-26-22-18-14-10-4)54-46-38-34-30-28-24-20-16-12-8-2/h61-62H,7-60H2,1-6H3 |

InChI Key |

MYOCHSPMWASXIO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC(CCCCCCCCCC)C(=O)OCCCCCCN(CCCCCCOC(=O)C(CCCCCCCCCC)CCCCCCCCCCCC)CCN(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ((2-(Dimethylamino)ethyl)azanediyl)bis(hexane-6,1-diyl) bis(2-decyltetradecanoate) involves a multi-step synthetic process. One of the key steps is a reductive amination reaction. In this step, 4-aminobutanol is condensed with a lipid aldehyde, using sodium triacetoxyborohydride as the reducing agent to convert the intermediate imines to the amine of the product .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common to verify the purity and composition of the synthesized lipid .

Chemical Reactions Analysis

Types of Reactions

((2-(Dimethylamino)ethyl)azanediyl)bis(hexane-6,1-diyl) bis(2-decyltetradecanoate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents like sodium triacetoxyborohydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium triacetoxyborohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield oxidized lipid derivatives, while reduction can produce reduced forms of the lipid. Substitution reactions can result in the formation of new lipid compounds with different functional groups .

Scientific Research Applications

((2-(Dimethylamino)ethyl)azanediyl)bis(hexane-6,1-diyl) bis(2-decyltetradecanoate) has several scientific research applications:

Chemistry: It is used in the synthesis of lipid nanoparticles for the delivery of nucleic acids.

Biology: The compound is employed in the study of lipid-based delivery systems and their interactions with biological membranes.

Mechanism of Action

The mechanism of action of ((2-(Dimethylamino)ethyl)azanediyl)bis(hexane-6,1-diyl) bis(2-decyltetradecanoate) involves its ability to form lipid nanoparticles that encapsulate nucleic acids. Below physiological pH, the compound becomes protonated at the nitrogen atom, yielding an ammonium cation that is attracted to the anionic messenger RNA (mRNA). This interaction facilitates the uptake of the mRNA into cells via receptor-mediated endocytosis. Once inside the cell, the acidic environment within the endosome fully protonates the compound, leading to the release of the mRNA into the cytoplasm for translation and expression of the target protein .

Comparison with Similar Compounds

Similar Compounds

((4-Hydroxybutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate): Another synthetic lipid used in mRNA vaccine formulations.

1,2-Distearoyl-sn-glycero-3-phosphocholine: A phospholipid used in lipid nanoparticle formulations.

Cholesterol: Commonly used in lipid nanoparticles to enhance stability.

Uniqueness

((2-(Dimethylamino)ethyl)azanediyl)bis(hexane-6,1-diyl) bis(2-decyltetradecanoate) is unique due to its specific structure that allows for efficient encapsulation and delivery of nucleic acids. Its ability to form stable nanoparticles and facilitate the release of mRNA in the cytoplasm makes it a valuable component in modern therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.